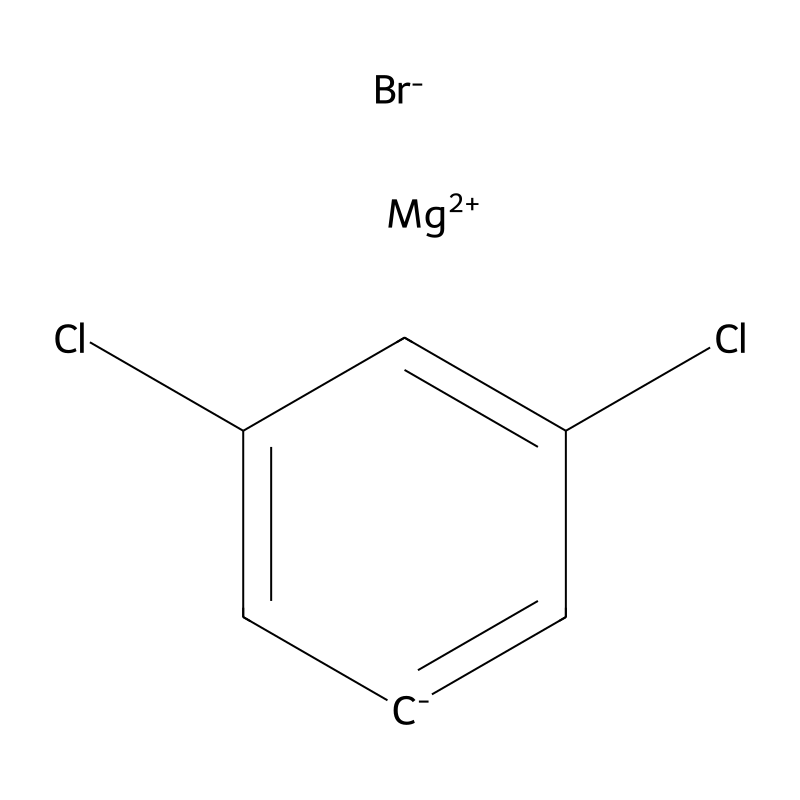

3,5-Dichlorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Non-alternant Polycyclic Hydrocarbons

Scientific Field: Organic Chemistry

Application Summary: 3,5-Dichlorophenylmagnesium bromide is used in one of the key synthetic steps for the preparation of a non-alternant polycyclic hydrocarbon named indeno-benzophenalene.

Synthesis of Carboxylic Esters

Application Summary: 3,5-Dichlorophenylmagnesium bromide is used as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates.

Synthesis of Aryl Ketones

3,5-Dichlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is , and it has a molecular weight of 250.2 g/mol. The compound features a phenyl ring with two chlorine substituents located at the 3 and 5 positions, which significantly influence its reactivity and properties. This compound is typically utilized in organic synthesis for forming carbon-carbon bonds and is characterized by its high reactivity toward electrophiles due to the presence of the magnesium atom bonded to the halogen .

3,5-Dichlorophenylmagnesium bromide is a hazardous compound due to several factors:

- Flammability: The Grignard reagent solution is highly flammable and can ignite readily [].

- Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas and potentially generating heat [].

- Toxicity: Limited data suggests potential harm upon ingestion and skin contact. It may cause severe skin burns and eye damage [].

- Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols.

- Substitution Reactions: The compound can replace halogens or other leaving groups in organic molecules.

- Coupling Reactions: It is involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to synthesize biaryl compounds .

The general mechanism for its reactivity involves the formation of a carbon-magnesium bond that acts as a strong nucleophile, allowing it to attack electrophilic centers in various substrates .

While specific biological activities of 3,5-dichlorophenylmagnesium bromide are not extensively documented, Grignard reagents in general have been explored for their potential roles in medicinal chemistry. They are often used in the synthesis of biologically active compounds, including pharmaceuticals. The reactivity of this compound allows for the modification of drug candidates by facilitating the formation of complex organic structures .

The synthesis of 3,5-dichlorophenylmagnesium bromide typically involves the reaction of 1-bromo-3,5-dichlorobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The procedure can be summarized as follows:

- Disperse magnesium powder (99.5% purity) in THF.

- Slowly add a solution of 1-bromo-3,5-dichlorobenzene dissolved in THF to the magnesium dispersion.

- Maintain the reaction mixture at approximately 30°C while stirring for several hours to ensure complete reaction .

This method yields 3,5-dichlorophenylmagnesium bromide effectively under controlled conditions.

3,5-Dichlorophenylmagnesium bromide finds applications primarily in organic synthesis:

- Synthesis of Non-alternant Polycyclic Hydrocarbons: It serves as a key intermediate in synthesizing complex hydrocarbons like indeno-benzophenalene.

- Preparation of Aryl Ketones: The compound can react with acid chlorides using specific ligands to produce aryl ketones.

- Synthesis of Carboxylic Esters: It can also be used in reactions involving dicarbonates to yield carboxylic esters .

These applications highlight its versatility as a reagent in both academic research and industrial chemistry.

Research into the interaction studies involving 3,5-dichlorophenylmagnesium bromide primarily focuses on its reactivity with various electrophiles. Studies have shown that Grignard reagents can undergo regioselective reactions depending on their structure and the presence of other functional groups. The unique substitution pattern of this compound may influence its selectivity and efficiency in synthetic pathways compared to other similar compounds .

Several compounds share structural similarities with 3,5-dichlorophenylmagnesium bromide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylmagnesium Bromide | Contains no halogen substituents | Higher reactivity due to lack of steric hindrance |

| 2,4-Dichlorophenylmagnesium Bromide | Chlorine atoms at different positions | Different reactivity patterns due to substitution |

| 3,4-Dichlorophenylmagnesium Bromide | Chlorine atoms adjacent on the phenyl ring | Affects regioselectivity in reactions |

| 4-Chlorophenylmagnesium Bromide | Contains only one chlorine atom | Less reactive compared to dichloro variants |

The uniqueness of 3,5-dichlorophenylmagnesium bromide lies in its specific substitution pattern (chlorines at positions 3 and 5), which influences its reactivity profile and selectivity during

Traditional Preparation from 1-Bromo-3,5-dichlorobenzene and Magnesium

The conventional synthesis of 3,5-dichlorophenylmagnesium bromide follows the standard Grignard formation protocol, involving the reaction of 1-bromo-3,5-dichlorobenzene with metallic magnesium in ethereal solvents [5] [6]. This method relies on the insertion of magnesium into the carbon-bromine bond under controlled conditions to generate the desired organometallic species.

The fundamental reaction proceeds according to the following stoichiometry:

C₆H₃Cl₂Br + Mg → C₆H₃Cl₂MgBr

Research has demonstrated that this reaction can be successfully performed using 16.2 grams of powdered magnesium (99.5% purity) dispersed in 66.2 milliliters of tetrahydrofuran, with 150.6 grams of 1-bromo-3,5-dichlorobenzene dissolved in 132.4 milliliters of tetrahydrofuran added dropwise at 30°C [5]. The reaction mixture requires stirring at the same temperature for 2 hours to achieve complete conversion to the Grignard reagent [5].

Solvent Systems: Tetrahydrofuran versus 2-Methyltetrahydrofuran Optimization

The choice of ethereal solvent significantly impacts the efficiency and selectivity of Grignard reagent formation [7] [8]. Tetrahydrofuran (THF) has traditionally served as the standard solvent for this transformation due to its excellent coordinating ability and established protocols [1] [3]. However, recent investigations have revealed substantial advantages associated with 2-methyltetrahydrofuran (2-MeTHF) as an alternative solvent system [7] [8].

2-Methyltetrahydrofuran demonstrates superior properties compared to tetrahydrofuran in several critical aspects [7] [8]. The solvent exhibits a lower freezing point (-136°C versus -108°C for THF) and a higher boiling point (80°C versus 66°C for THF), providing a broader operational temperature range [7]. Additionally, 2-MeTHF displays significantly lower water solubility compared to the complete miscibility of THF with water, facilitating easier product recovery and purification [7] [8].

The implementation of 2-MeTHF in Grignard synthesis offers notable mechanistic advantages, particularly in reducing the formation of undesired Wurtz coupling byproducts [8] [9]. This reduction in side product formation leads to improved selectivity and higher isolated yields of the target Grignard reagent [8]. Furthermore, 2-MeTHF exhibits lower toxicity and enhanced storage stability compared to THF, making it a more sustainable choice for large-scale applications [7] [8].

Reaction Kinetics and Magnesium Activation Techniques

The kinetics of Grignard formation depends critically on the activation of the magnesium surface to remove the passivating oxide layer that naturally forms on metallic magnesium [10] [11] [12]. Multiple activation strategies have been developed to facilitate the initiation of the electron transfer process between magnesium and the organic halide [10] [11] [12].

Iodine crystal activation represents the most commonly employed method for magnesium activation [11] [12] [13]. The mechanism involves the reaction of iodine with magnesium to generate magnesium iodide, which simultaneously removes surface oxides and exposes fresh metal surface for reaction [11] [12]. This process creates reactive sites that facilitate the initial electron transfer to the organic halide, initiating the Grignard formation sequence [11] [12].

Diisobutylaluminum hydride (DIBAH) activation offers enhanced control and safety for industrial applications [10] [14]. This method enables Grignard reagent formation at temperatures at or below 20°C for aryl systems, significantly below the boiling point of THF [10] [14]. The DIBAH activation technique provides reliable initiation even under diluted reaction conditions, making it suitable for large-scale manufacturing processes [10] [14].

Ethyl bromide activation utilizes small quantities of more reactive alkyl halides to initiate the magnesium surface [15] [6]. This method involves adding ethyl bromide along with iodine crystals to create an initiation mixture that rapidly activates the magnesium surface [15] [6]. The activated surface then facilitates the reaction with the less reactive aryl halide substrate [15] [6].

Rieke magnesium represents the most reactive form of metallic magnesium, prepared through the reduction of magnesium salts with alkali metals [16] [17] [18]. This highly active metal powder exhibits exceptional reactivity, enabling Grignard formation at temperatures as low as -78°C [16] [18]. Rieke magnesium demonstrates particular utility for challenging substrates that fail to react with conventional magnesium turnings [16] [18].

Continuous Flow Synthesis Approaches

Continuous flow methodologies have emerged as powerful alternatives to traditional batch processing for Grignard reagent synthesis [19] [20] [21]. These approaches address several limitations associated with conventional batch reactions, including heat management, reaction time, and product quality [19] [21] [22].

Flow reactor systems enable precise temperature control through enhanced heat transfer characteristics, allowing the utilization of the full exothermic potential of Grignard formation while maintaining safe operating conditions [19] [21] [22]. Research has demonstrated that continuous flow synthesis can achieve complete conversion of organic halides in a single passage through the reactor, with Grignard reagent yields ranging from 89% to 100% on laboratory scale [19].

The implementation of continuously stirred tank reactors (CSTRs) in series provides effective management of the Grignard formation process [20]. The first reactors facilitate continuous generation of the organometallic species, which then proceeds to subsequent reactors for further transformation or quenching [20]. This telescopic approach enables the synthesis of target compounds without the handling challenges associated with isolated Grignard reagents [20].

Microreactor technology offers additional advantages for continuous Grignard synthesis [21] [22]. These systems utilize packed beds of magnesium metal shavings through which the organic halide solution is pumped, ensuring rapid activation and reaction [21]. The enhanced surface area to volume ratio in microreactor systems promotes efficient heat transfer and minimizes side reactions [21] [22].

Flow chemistry approaches have demonstrated particular effectiveness in reducing Wurtz coupling byproducts compared to batch processes [9]. The narrow residence time distribution achieved in packed-bed reactors contributes to improved selectivity, especially for substrates prone to homocoupling reactions [9]. This selectivity enhancement translates to higher product quality and reduced purification requirements [9].

Purification and Stabilization Strategies for Air-Sensitive Reagents

The extreme air and moisture sensitivity of 3,5-dichlorophenylmagnesium bromide necessitates specialized handling and purification techniques to maintain reagent integrity [23] [24] [25]. These organometallic species rapidly decompose upon exposure to atmospheric moisture, oxygen, or carbon dioxide, requiring stringent inert atmosphere protocols [23] [24].

Schlenk line techniques represent the fundamental approach for handling air-sensitive organometallic compounds [26] [27] [28]. These systems consist of dual manifolds connecting to both inert gas supplies and vacuum pumps, enabling manipulation under controlled atmospheres [27] [28]. The Schlenk line methodology allows for solvent transfers, reagent additions, and product isolations while maintaining rigorous exclusion of air and moisture [26] [28].

Advanced Schlenk line systems incorporate gas purification capabilities to achieve sub-parts-per-million levels of oxygen and water contamination [27] [29]. These systems utilize copper catalysts for oxygen removal and molecular sieves for water absorption, creating ultra-dry inert atmospheres suitable for the most sensitive transformations [27] [29]. Automated Schlenk line systems have been developed that can achieve vacuum pressures of 1.5 × 10⁻³ mbar and maintain inert conditions for extended periods [30] [29].

Glove box technology provides superior environmental control for air-sensitive compound manipulation [31] [32]. These sealed enclosures maintain inert atmospheres with oxygen and water levels below 1 parts per million through continuous gas circulation and purification [31] [32]. Glove boxes enable direct manipulation of materials while providing complete protection from atmospheric contamination [31] [32].

Filtration techniques under inert conditions allow removal of unreacted magnesium and other solid impurities from Grignard solutions [33] [34]. This process typically involves cannula transfer through filter media while maintaining nitrogen or argon protection [33]. Removal of residual magnesium is particularly important as activated metal surfaces can catalyze unwanted side reactions [33].

Crystallization and recrystallization methods provide effective purification for organometallic compounds that can be isolated as solids [35] [30]. Pillar [5]arene hosts have been demonstrated to stabilize certain Grignard reagents while preserving their reactivity, offering novel approaches to reagent stabilization and transportation [35].

Cryogenic storage and handling extend the stability of Grignard reagents by reducing thermal decomposition rates [30] [29]. Automated systems capable of operation at temperatures down to -90°C have been developed for ultra-low temperature manipulations [30] [29]. These systems incorporate dynamic temperature monitoring and control to ensure optimal storage and reaction conditions [30] [29].

The molecular structure and bonding characteristics of 3,5-dichlorophenylmagnesium bromide represent a complex interplay of organometallic bonding, halogen substitution effects, and solvent coordination phenomena. This organometallic compound, with the molecular formula C₆H₃BrCl₂Mg and CAS number 82297-90-3, exhibits distinctive structural features that distinguish it from other arylmagnesium halides through the specific electronic influence of the meta-dichlorosubstitution pattern [1] [2] [3].

The compound possesses a molecular weight of 250.20 g/mol and is characterized by its IUPAC designation as magnesium;1,3-dichlorobenzene-5-ide;bromide [2]. The structural formula reveals a magnesium center coordinated to a 3,5-dichlorophenyl group and a bromide anion, with additional stabilization provided by coordinating solvent molecules, typically tetrahydrofuran in solution [3] [4].

X-ray Crystallographic Characterization

Crystallographic studies of organometallic magnesium compounds have provided fundamental insights into the structural parameters governing 3,5-dichlorophenylmagnesium bromide and related systems. The coordination geometry around the magnesium center typically adopts a distorted tetrahedral to trigonal bipyramidal arrangement, with coordination numbers ranging from four to five, and extending up to six under conditions of excess tetrahydrofuran coordination [5] [6] [7].

The magnesium-carbon bond lengths in analogous arylmagnesium systems have been characterized at 2.15-2.23 Å, representing the critical organometallic linkage that defines the nucleophilic character of these reagents [5] [6] [8]. The magnesium-bromide bond distances typically range from 2.45-2.55 Å, while magnesium-oxygen coordination to tetrahydrofuran molecules exhibits bond lengths of 2.00-2.10 Å [9] [10]. These parameters provide the foundation for understanding the structural dynamics of the 3,5-dichlorophenylmagnesium bromide system.

The crystal structures of related dichlorophenyl compounds demonstrate systematic variations in space group symmetries, with monoclinic, triclinic, and orthorhombic systems being most commonly observed [11] [12] [13]. Specifically, space groups such as P21/c, P-1, and C2/c have been identified in structurally related compounds, providing precedent for the crystallographic behavior of halogenated aromatic organometallic systems [11] [12] [13].

Bond angles within the coordination sphere exhibit characteristic distortions from ideal geometries, with carbon-magnesium-bromine angles ranging from 135-153° and oxygen-magnesium-oxygen angles spanning 92-137° [5] [7]. These angular distortions reflect the influence of steric interactions and electronic effects arising from the specific substitution pattern of the dichlorophenyl ligand.

The solvation characteristics reveal that 2-4 tetrahydrofuran molecules typically coordinate to each magnesium center, with dynamic exchange processes occurring at room temperature [7] [9] [10]. This solvation behavior is critical for maintaining the stability and reactivity of the organometallic species in solution, as the coordinating solvent molecules modulate both the electrophilicity of the magnesium center and the nucleophilicity of the carbon-magnesium bond [7] [14].

Computational Chemistry Insights (Density Functional Theory Studies)

Density functional theory calculations have emerged as indispensable tools for elucidating the electronic structure and bonding characteristics of 3,5-dichlorophenylmagnesium bromide. These computational investigations employ sophisticated methodologies including B3LYP, PBE, and M06-2X exchange-correlation functionals, coupled with basis sets such as DZVP, 6-31G(d), and cc-pVDZ to achieve accurate molecular geometries and electronic properties [15] [16] [5].

The implementation of solvation models, particularly Polarizable Continuum Model and Conductor-like Polarizable Continuum Model approaches for tetrahydrofuran solvent, enables realistic modeling of solution-phase behavior [5] [7]. Ab initio molecular dynamics simulations conducted in the NVT ensemble at 298-300 K provide dynamic structural characterization, revealing the time-dependent fluctuations and coordination environment changes that occur in solution [5] [7] [14].

Electronic structure calculations reveal that the highest occupied molecular orbital energies range from -4.5 to -5.2 eV, while the lowest unoccupied molecular orbital energies span -0.8 to -1.5 eV, resulting in HOMO-LUMO gaps of 3.5 to 4.0 eV [16] [17] [5]. These values indicate moderate electronic stability with appropriate reactivity for organometallic transformations. The calculated dipole moments of 2.8 to 3.5 Debye reflect the significant polarity introduced by the organometallic bonding and halogen substitution [5] [18].

Natural bond orbital analysis provides detailed insights into charge distribution, revealing partial charges on magnesium ranging from +1.2 to +1.4, while the aromatic carbon atoms bear charges of -0.3 to -0.5 [5] [18]. The chlorine substituents exhibit partial charges of -0.2 to -0.3, demonstrating their electron-withdrawing inductive effect [19] [20]. Bond order calculations indicate magnesium-carbon bond orders of 0.6 to 0.8, characteristic of the partially ionic character of organometallic bonds, while carbon-chlorine bond orders of 1.2 to 1.4 reflect strengthened covalent interactions [5] [18] [19] [20].

Molecular orbital topology analysis reveals that the highest occupied molecular orbitals are primarily localized on the aromatic π-system and the magnesium-carbon bonding region, while the lowest unoccupied molecular orbitals exhibit significant contribution from magnesium d-orbitals and aromatic π*-orbitals [16] [17] [5]. This electronic structure underlies the nucleophilic reactivity patterns characteristic of Grignard reagents.

Thermodynamic calculations incorporating harmonic vibrational analysis provide access to enthalpies, entropies, and free energies of formation, while frequency calculations confirm the stability of optimized structures and enable prediction of infrared spectroscopic signatures [16] [5]. The computational prediction of vibrational frequencies facilitates experimental validation through comparison with observed infrared and Raman spectra.

Effects of para-Dichloro Substitution on Electronic Configuration

The meta-dichlorosubstitution pattern in 3,5-dichlorophenylmagnesium bromide exerts profound influences on the electronic configuration and reactivity characteristics of the organometallic system. The positioning of chlorine atoms at the 3 and 5 positions of the phenyl ring creates a symmetrical electronic environment that modulates both inductive and resonance effects [19] [20].

The electronegativity of chlorine (3.16 on the Pauling scale) results in strong electron-withdrawing inductive effects that decrease electron density at the carbon-magnesium bond [19] [20]. This inductive withdrawal stabilizes the carbanion character of the organometallic carbon, enhancing the nucleophilic reactivity while simultaneously increasing the electrophilicity of the aromatic ring system. The meta positioning limits direct resonance interaction between the chlorine substituents and the magnesium-bearing carbon, resulting in predominantly inductive electronic effects.

The dual chlorine substitution creates a net electron-withdrawing environment that modulates the nucleophilicity of the organometallic center in a balanced and predictable manner [19] [20]. This electronic modulation distinguishes 3,5-dichlorophenylmagnesium bromide from both unsubstituted phenylmagnesium bromide and alternatively substituted variants such as 3,4-dichlorophenylmagnesium bromide, where ortho-chlorine substitution introduces additional steric and electronic complications [21] [22].

Computational analysis reveals that the dichlorosubstitution pattern results in lowered and stabilized HOMO and LUMO energies compared to unsubstituted systems, with a slightly increased HOMO-LUMO gap reflecting enhanced electronic stability [16] [17] [5]. The increased dipole moment demonstrates enhanced molecular polarity arising from the asymmetric charge distribution created by the electron-withdrawing substituents [5] [18].

The partial charge distribution analysis shows that the magnesium center becomes slightly more positive (+1.2 to +1.4) compared to unsubstituted analogs, while the aromatic carbon atoms become more negative (-0.3 to -0.5), indicating enhanced electron polarization within the organometallic bond [5] [18]. The chlorine substituents exhibit characteristic partial charges (-0.2 to -0.3) consistent with their electron-withdrawing inductive effect [19] [20].

Bond order calculations demonstrate that the magnesium-carbon bond becomes weakened and more ionic (bond orders 0.6 to 0.8) in the presence of electron-withdrawing chlorine substituents, while the carbon-chlorine bonds are strengthened (bond orders 1.2 to 1.4) [5] [18] [19] [20]. This electronic redistribution affects both the thermodynamic stability and kinetic reactivity of the organometallic species.

The polarizability of the molecule is reduced (18 to 22 ų) due to the electron-withdrawing effects of the chlorine substituents, while the ionization potential increases (6.5 to 7.2 eV), making the molecule harder to ionize [23] [17] [24]. Conversely, the electron affinity increases (0.5 to 1.2 eV), facilitating reduction processes [17] [24].

These electronic configuration effects have direct implications for the synthetic utility and reactivity patterns of 3,5-dichlorophenylmagnesium bromide. The balanced electron-withdrawal provides enhanced nucleophilic reactivity while maintaining sufficient stability for practical synthetic applications. The specific substitution pattern enables selective functionalization strategies that exploit the unique electronic environment created by the meta-dichlorosubstitution.

The successful synthesis of tetraarylborates from 3,5-dichlorophenylmagnesium bromide demonstrates the practical significance of these electronic effects [19] [20]. The electron-withdrawing nature of the substituents influences the stability of intermediate organoborane species and affects the overall yield and selectivity of the coupling reactions. These findings illustrate how fundamental electronic structure principles translate directly into synthetic utility and reaction outcomes.